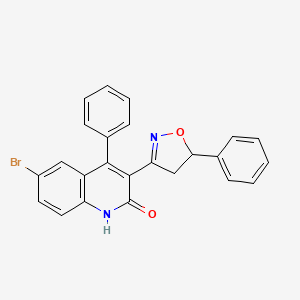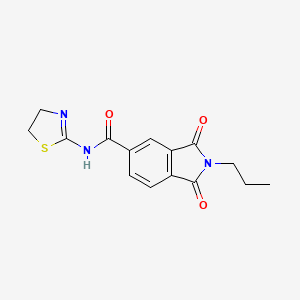
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as DT-010, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide also modulates the activity of various neurotransmitter receptors, including dopamine and GABA receptors, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anti-inflammatory and anti-tumor effects by reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its high potency and selectivity for acetylcholinesterase inhibition, which makes it a promising candidate for the treatment of neurological disorders. However, its limited solubility in water and poor pharmacokinetic properties may limit its clinical application.
Zukünftige Richtungen
There are several potential future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide's potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is synthesized through a multi-step process that involves the reaction of thiosemicarbazide with 2-bromoacetophenone, followed by cyclization with maleic anhydride and further modification with propionic anhydride. The final product is obtained through recrystallization and purification using various solvents.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-6-18-13(20)10-4-3-9(8-11(10)14(18)21)12(19)17-15-16-5-7-22-15/h3-4,8H,2,5-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONKXUIHYNKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

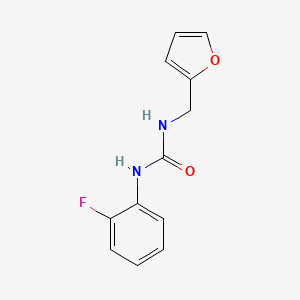
![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)
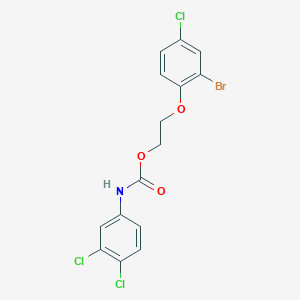
![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)
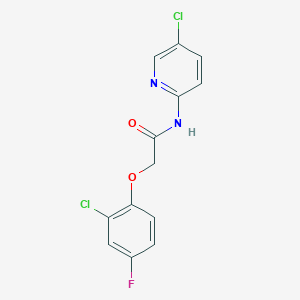
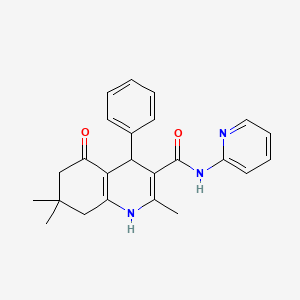
![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
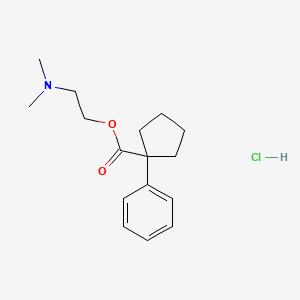
![N-(2-furylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
